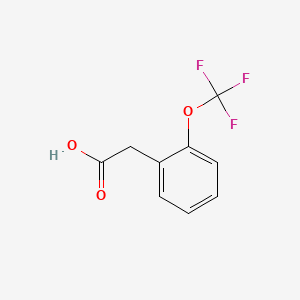

2-(Trifluoromethoxy)phenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(trifluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c10-9(11,12)15-7-4-2-1-3-6(7)5-8(13)14/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLBBLZROQPTAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380468 | |

| Record name | 2-(Trifluoromethoxy)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220239-67-8 | |

| Record name | 2-(Trifluoromethoxy)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220239-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethoxy)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 220239-67-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethoxy)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthetic pathways for 2-(trifluoromethoxy)phenylacetic acid, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethoxy group can significantly influence the physicochemical and biological properties of a molecule, making this phenylacetic acid derivative a compound of high interest. This document outlines multiple synthetic strategies, complete with detailed, adaptable experimental protocols, quantitative data where available, and visual representations of the synthetic routes.

Introduction

This compound is an important intermediate in organic synthesis. Its structural motif is found in a variety of biologically active molecules. The trifluoromethoxy group (-OCF₃) is a lipophilic electron-withdrawing group that can enhance metabolic stability, improve cell membrane permeability, and modulate the acidity of nearby functional groups. These properties make it a desirable substituent in the design of new drugs and agrochemicals. This guide explores three primary synthetic pathways to access this valuable compound, starting from commercially available or readily synthesizable precursors.

Synthetic Pathways

Three plausible synthetic routes for the preparation of this compound are detailed below. Each pathway offers distinct advantages and may be selected based on the availability of starting materials, required scale, and laboratory capabilities.

-

Pathway A: From 2-(Trifluoromethoxy)benzyl Cyanide

-

Pathway B: From 2-(Trifluoromethoxy)benzaldehyde via Grignard Reaction

-

Pathway C: The Willgerodt-Kindler Reaction of 2'-(Trifluoromethoxy)acetophenone

Pathway A: Synthesis via Hydrolysis of 2-(Trifluoromethoxy)benzyl Cyanide

This classic and reliable two-step pathway involves the conversion of a suitable starting material to 2-(trifluoromethoxy)benzyl cyanide, followed by its hydrolysis to the desired carboxylic acid.

Logical Workflow for Pathway A

An In-depth Technical Guide on the Physicochemical Properties of 2-(Trifluoromethoxy)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Trifluoromethoxy)phenylacetic acid, a compound of interest in pharmaceutical and chemical research. This document summarizes key quantitative data, details relevant experimental methodologies, and presents a logical workflow for property determination.

Core Physicochemical Data

The following table summarizes the available quantitative physicochemical data for this compound. For comparative purposes, data for the related compound 2-(Trifluoromethyl)phenylacetic acid is also included.

| Property | This compound | 2-(Trifluoromethyl)phenylacetic acid |

| Molecular Formula | C9H7F3O3[1] | C9H7F3O2[2][3] |

| Molecular Weight | 220.15 g/mol [1][4] | 204.15 g/mol [2][3] |

| Melting Point | 54-56°C[1][4] | 98-104°C[2][3] |

| Boiling Point | 247.9 ± 35.0 °C (Predicted)[4] | 272°C[3] |

| Density | 1.399 ± 0.06 g/cm³ (Predicted)[4] | Not Available |

| pKa | 4.02 ± 0.10 (Predicted)[4] | 4.08[3] |

| LogP (Partition Coefficient) | Not Available | 2.49[3] |

| Appearance | White to off-white solid[4] | White to almost white powder to crystal[2] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination and verification of physicochemical properties. Below are methodologies for key experiments.

2.1 Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at different pH levels, affecting its solubility and biological activity. Potentiometric titration is a common and accurate method for its determination.[5][6]

Methodology:

-

Preparation of Solutions:

-

Calibration:

-

Calibrate the pH meter using standard aqueous buffers of known pH (e.g., pH 4, 7, and 10).[5]

-

-

Titration Procedure:

-

Place a known volume of the analyte solution into a reaction vessel equipped with a magnetic stirrer.[5]

-

Immerse the calibrated pH electrode into the solution.[5]

-

To ensure an inert environment, purge the solution with nitrogen to remove dissolved gases.[5]

-

Incrementally add the strong base (titrant) to the acidic solution.[5]

-

Record the pH reading after each addition, ensuring the reading is stable (e.g., drift of less than 0.01 pH units per minute).[5]

-

Continue the titration until the pH remains relatively constant, indicating the equivalence point has been passed.[5]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point, which is the midpoint of the buffering region on the titration curve.[7] At this point, the concentrations of the acid and its conjugate base are equal.

-

2.2 Determination of LogP by the Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for experimental LogP determination.[8]

Methodology:

-

Phase Preparation:

-

Partitioning:

-

Dissolve a precisely weighed amount of this compound in one of the phases.[9]

-

Mix the solution with the other phase in a separatory funnel or vial.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.[9]

-

Allow the two phases to separate completely.

-

-

Concentration Analysis:

-

Carefully separate the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

-

-

Calculation:

2.3 Determination of Aqueous Solubility

Solubility is a fundamental property that affects a drug's bioavailability. The equilibrium solubility method is a common approach.

Methodology:

-

Sample Preparation:

-

Equilibration:

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Sample Separation:

-

Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

-

Concentration Analysis:

-

Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[14]

-

-

Result Expression:

-

The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

-

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow for the determination of pKa by potentiometric titration.

Caption: Workflow for pKa determination by potentiometric titration.

References

- 1. 220239-67-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. enamine.net [enamine.net]

- 10. agilent.com [agilent.com]

- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. acdlabs.com [acdlabs.com]

- 13. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 14. solubility experimental methods.pptx [slideshare.net]

2-(Trifluoromethoxy)phenylacetic acid CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)phenylacetic acid is a fluorinated aromatic carboxylic acid derivative. The presence of the trifluoromethoxy group (-OCF₃) at the ortho position of the phenyl ring imparts unique physicochemical properties, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its identifiers, properties, a representative synthesis protocol, and potential biological evaluation methods.

Chemical Identifiers and Physical Properties

The following tables summarize the key identifiers and physicochemical properties of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 220239-67-8[1][2][3][4] |

| IUPAC Name | 2-(2-trifluoromethoxyphenyl)acetic acid |

| Molecular Formula | C₉H₇F₃O₃[2] |

| Molecular Weight | 220.15 g/mol [2] |

| Canonical SMILES | C1=CC=C(C(=C1)CC(=O)O)OC(F)(F)F |

| InChI | InChI=1S/C9H7F3O3/c10-9(11,12)15-8-5-3-2-4-6(8)1-7(13)14/h2-5H,1H2,(H,13,14) |

| Synonyms | (2-Trifluoromethoxy-phenyl)-acetic acid, [2-(trifluoromethoxy)phenyl]acetic acid[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Melting Point | 54-56 °C[2] |

| Boiling Point (Predicted) | 247.9 ± 35.0 °C |

| pKa (Predicted) | 4.02 ± 0.10 |

| Appearance | White to off-white solid |

| Hazard | Irritant[2] |

Synthesis Protocol

General Experimental Protocol: Synthesis of this compound via Hydrolysis of 2-(Trifluoromethoxy)benzyl Cyanide

Materials:

-

2-(Trifluoromethoxy)benzyl cyanide

-

Sulfuric acid (concentrated)

-

Water (deionized)

-

Diethyl ether

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(trifluoromethoxy)benzyl cyanide (1.0 eq).

-

Acid Hydrolysis: Slowly add a mixture of concentrated sulfuric acid (3.0 eq) and water (5.0 eq) to the flask.

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to obtain a pure white solid.

Potential Biological Activity and Experimental Protocols

Phenylacetic acid derivatives are known to possess a range of biological activities, with anti-inflammatory properties being a prominent application. The following is a general experimental protocol for evaluating the in vitro anti-inflammatory activity of this compound.

Experimental Protocol: In Vitro Anti-inflammatory Assay - Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Griess Reagent

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

-

LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. A negative control group (untreated cells) should also be included.

-

Nitrite Measurement: After 24 hours, collect the cell culture supernatant. Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-stimulated control.

Visualizations

The following diagrams illustrate a general workflow for the synthesis of phenylacetic acid derivatives and a hypothetical signaling pathway for an anti-inflammatory agent.

Caption: A generalized workflow for the synthesis of substituted phenylacetic acids.

Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of action.

References

molecular structure and formula of 2-(Trifluoromethoxy)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and known properties of 2-(Trifluoromethoxy)phenylacetic acid. It is intended for an audience with a technical background in chemistry and pharmacology, offering the available data on this compound and placing it within the broader context of fluorinated molecules in research and development.

Molecular Structure and Formula

This compound is an aromatic carboxylic acid characterized by a phenyl ring substituted with an acetic acid group at position 1 and a trifluoromethoxy group at position 2. The presence of the trifluoromethoxy group significantly influences the electronic properties and lipophilicity of the molecule, making it a compound of interest in medicinal chemistry and materials science.

Molecular Formula: C₉H₇F₃O₃[1][2]

Molecular Weight: 220.15 g/mol [2]

Synonyms: (2-Trifluoromethoxy-phenyl)-acetic acid, [2-(trifluoromethoxy)phenyl]acetic acid, benzeneacetic acid, 2-(trifluoromethoxy)-[1]

Below is a diagram illustrating the general synthesis workflow for phenylacetic acid derivatives, which can be adapted for this compound.

Caption: General synthetic workflow for this compound.

Physicochemical and Safety Data

The following tables summarize the available physicochemical and safety information for this compound. It should be noted that comprehensive experimental data for this specific isomer is limited in publicly accessible literature.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇F₃O₃ | [1][2] |

| Molecular Weight | 220.15 g/mol | [2] |

| Melting Point | 54-56 °C | [2] |

| Appearance | Crystalline powder | |

| Boiling Point | Not determined | |

| Density | Not determined | |

| Solubility | Not determined | |

| pKa | Not determined |

Table 2: Safety and Hazard Information

| Identifier | Information |

| Hazard Classification | Irritant[2] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. |

Experimental Protocols

General Synthetic Protocol (Hypothetical):

-

Synthesis of 2-(Trifluoromethoxy)benzyl nitrile: 2-(Trifluoromethoxy)benzyl bromide would be reacted with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The reaction is a nucleophilic substitution where the cyanide ion displaces the bromide.

-

Hydrolysis of the Nitrile: The resulting 2-(Trifluoromethoxy)benzyl nitrile would then be subjected to hydrolysis. This can be achieved under either acidic or basic conditions.

-

Acidic Hydrolysis: Refluxing the nitrile with a strong acid, such as aqueous sulfuric acid or hydrochloric acid.

-

Basic Hydrolysis: Heating the nitrile with a strong base, like sodium hydroxide, followed by acidification to protonate the carboxylate and yield the final carboxylic acid.

-

-

Purification: The crude this compound would then be purified, typically by recrystallization from an appropriate solvent system.

The logical relationship for this proposed synthesis is depicted in the diagram below.

Caption: Proposed reaction scheme for the synthesis of the target compound.

Spectroscopic Data

Experimentally determined spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed public databases. Researchers requiring this data would need to perform their own analytical characterization.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structural motifs are relevant to drug discovery and materials science. The trifluoromethoxy group is a bioisostere of other functional groups and is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

Phenylacetic acid derivatives, in general, are utilized as building blocks in the synthesis of a variety of pharmaceuticals. For instance, fluorinated phenylacetic acids are key intermediates in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules. It is plausible that this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity of this compound or any signaling pathways it may modulate. Any investigation into its biological effects would represent a novel area of research.

References

Potential Biological Activity of 2-(Trifluoromethoxy)phenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trifluoromethoxy)phenylacetic acid is a fluorinated aromatic carboxylic acid with potential applications in pharmaceutical and agrochemical research. The introduction of the trifluoromethoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, lipophilicity, and binding interactions with biological targets. This technical guide provides an in-depth overview of the potential biological activities of this compound, drawing inferences from studies on structurally related phenylacetic acid derivatives. The primary focus is on its potential as an anti-inflammatory agent through the inhibition of cyclooxygenase (COX) enzymes and its possible role in metabolic regulation via the inhibition of α-glucosidase and α-amylase. Detailed experimental protocols for assessing these activities are provided, alongside a summary of available quantitative data from analogous compounds to guide future research.

Introduction

Phenylacetic acid and its derivatives are a well-established class of compounds with diverse biological activities. The core scaffold is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its pharmacological profile. The substitution of a trifluoromethoxy (-OCF₃) group at the ortho-position of the phenyl ring in this compound is of particular interest in medicinal chemistry. The trifluoromethoxy group is a lipophilic electron-withdrawing group that can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its unique stereoelectronic properties can lead to altered binding affinities for various enzymes and receptors.

While direct biological data for this compound is limited in publicly available literature, the known activities of structurally similar compounds, particularly other fluorinated phenylacetic acids, provide a strong basis for predicting its potential therapeutic applications. This guide will focus on two primary areas of potential biological activity: anti-inflammatory effects and the modulation of carbohydrate-metabolizing enzymes.

Potential Biological Activities and Mechanisms of Action

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

Phenylacetic acid derivatives are known to be inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Specifically, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs). The inhibition of COX-2 reduces the production of prostaglandins, which are pro-inflammatory signaling molecules.

Structurally related trifluoromethyl-substituted salicylates have been shown to inhibit COX-2 and also suppress its expression by blocking the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). It is hypothesized that this compound may exert anti-inflammatory effects through a similar mechanism.

Modulation of Carbohydrate-Metabolizing Enzymes

α-Glucosidase and α-amylase are key enzymes in the digestion of carbohydrates. Inhibition of these enzymes can delay the absorption of glucose, a therapeutic strategy for managing type 2 diabetes. Trifluoromethyl- and trifluoromethoxy-substituted aromatic compounds have been reported to exhibit inhibitory activity against these enzymes. It is plausible that this compound could also act as an inhibitor of α-glucosidase and α-amylase.

Data Presentation: Quantitative Activity of Analogous Compounds

While no specific quantitative data for this compound has been identified, the following tables summarize the inhibitory activities of structurally related compounds against relevant biological targets. This data can serve as a benchmark for future studies on this compound.

Table 1: Cyclooxygenase (COX) Inhibition by Phenylacetic Acid Derivatives and Related Compounds

| Compound/Derivative Class | Target | IC₅₀ (µM) | Reference |

| Trifluoromethyl-pyrazole-carboxamides | COX-1 | 0.46 - 6.67 | [1] |

| Trifluoromethyl-pyrazole-carboxamides | COX-2 | 2.65 - 9.03 | [1] |

| Indomethacin Amides | COX-2 | 0.009 - 0.04 | [2] |

| Meclofenamate Amides | COX-2 | 0.12 - 0.2 | [2] |

Table 2: α-Glucosidase and α-Amylase Inhibition by Fluorinated Aromatic Compounds

| Compound/Derivative Class | Target | IC₅₀ (µM) | Reference |

| Fluorinated Benzenesulfonic Ester Derivatives | α-Glucosidase | 5.6 - 27.4 | [3] |

| 4-(Trifluoromethyl)phenylsulfonyl Derivative | α-Glucosidase | 6.4 | [3] |

| 4-(Trifluoromethoxy)phenylsulfonyl Derivative | α-Glucosidase | 23.1 | [3] |

| Fluorinated Benzenesulfonic Ester Derivatives | α-Amylase | 6.0 - 9.8 | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is a standard for evaluating the acute anti-inflammatory activity of novel compounds.

-

Animals: Male Wistar rats (180-220 g) are used.

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The test compound, this compound, is administered orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., indomethacin, 10 mg/kg) are included.

-

One hour after administration of the test compound, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Paw volume is measured immediately after carrageenan injection and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

-

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the direct inhibitory effect of the compound on COX enzymes.

-

Materials:

-

Human recombinant COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

A fluorescent probe that reacts with prostaglandin G2 (the product of the COX reaction).

-

-

Procedure:

-

The test compound is dissolved in DMSO and serially diluted.

-

The enzyme (COX-1 or COX-2) is pre-incubated with the test compound or vehicle for a specified time (e.g., 15 minutes) at 37°C in an appropriate buffer.

-

The reaction is initiated by the addition of arachidonic acid and the fluorescent probe.

-

The fluorescence intensity is measured over time using a microplate reader.

-

-

Data Analysis: The rate of reaction is calculated for each concentration of the test compound. The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration.

In Vitro α-Glucosidase Inhibition Assay

This assay assesses the inhibitory potential of the compound against α-glucosidase.

-

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae.

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

-

Acarbose as a positive control.

-

-

Procedure:

-

A solution of the test compound at various concentrations is incubated with α-glucosidase in a phosphate buffer (pH 6.8) at 37°C for 10 minutes.

-

The reaction is initiated by the addition of pNPG.

-

The reaction is allowed to proceed for 20 minutes at 37°C and is then stopped by the addition of sodium carbonate.

-

The absorbance of the resulting p-nitrophenol is measured at 405 nm.

-

-

Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined.

In Vitro α-Amylase Inhibition Assay

This assay evaluates the inhibitory effect of the compound on α-amylase.

-

Materials:

-

Porcine pancreatic α-amylase.

-

Starch solution (substrate).

-

Dinitrosalicylic acid (DNSA) reagent.

-

-

Procedure:

-

The test compound at various concentrations is pre-incubated with α-amylase in a phosphate buffer (pH 6.9) at 37°C for 10 minutes.

-

A starch solution is added to initiate the reaction, and the mixture is incubated for a further 10 minutes.

-

The reaction is terminated by the addition of DNSA reagent, followed by heating in a boiling water bath for 5 minutes.

-

The absorbance of the resulting color is measured at 540 nm.

-

-

Data Analysis: The percentage of inhibition of α-amylase activity is calculated, and the IC₅₀ value is determined.

NF-κB Luciferase Reporter Assay

This cell-based assay is used to investigate the effect of the compound on the NF-κB signaling pathway.

-

Cell Line: A human cell line (e.g., HEK293) stably or transiently transfected with a luciferase reporter plasmid containing NF-κB response elements.

-

Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of the test compound for 1 hour.

-

NF-κB activation is induced by adding an inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α).

-

After a further incubation period (e.g., 6-8 hours), the cells are lysed, and luciferase activity is measured using a luminometer.

-

-

Data Analysis: The luciferase activity is normalized to a control (e.g., Renilla luciferase activity from a co-transfected plasmid). The percentage of inhibition of NF-κB activation is calculated for each concentration of the test compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the biological activities of structurally related compounds, it is hypothesized that this molecule may possess anti-inflammatory properties, potentially through the inhibition of COX-2 and the NF-κB signaling pathway. Furthermore, it may have a role in the management of metabolic disorders through the inhibition of α-glucosidase and α-amylase.

The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these potential biological activities. Future research should focus on synthesizing this compound and its derivatives and subjecting them to these and other relevant biological assays to determine their potency, selectivity, and mechanism of action. Such studies will be crucial in elucidating the therapeutic potential of this class of compounds.

References

- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-(Trifluoromethoxy)phenylacetic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(trifluoromethoxy)phenylacetic acid, its derivatives, and analogs, with a focus on their synthesis, potential anti-inflammatory activity, and the experimental methodologies used for their evaluation. The introduction of the trifluoromethoxy group into the phenylacetic acid scaffold is a key strategy in medicinal chemistry to enhance metabolic stability and lipophilicity, potentially leading to improved pharmacokinetic and pharmacodynamic properties. This document aims to serve as a valuable resource for researchers in the fields of drug discovery and development by consolidating available data on related compounds, outlining detailed experimental protocols, and illustrating relevant biological pathways. While specific data for this compound derivatives are limited in publicly available literature, this guide leverages information from structurally similar analogs to provide a foundational understanding and framework for future research.

Introduction

Phenylacetic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, crucial mediators of inflammation. The trifluoromethoxy (-OCF3) group is an increasingly important substituent in medicinal chemistry due to its unique electronic properties and its ability to enhance metabolic stability and cell permeability. The incorporation of a trifluoromethoxy group at the ortho position of the phenylacetic acid core is a promising strategy for the development of novel anti-inflammatory agents with potentially improved efficacy and safety profiles.

This guide will cover the synthetic strategies for accessing these compounds, their potential anti-inflammatory activities with a focus on COX inhibition and nitric oxide production, and detailed protocols for the key biological assays.

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives can be approached through several synthetic routes, often involving the introduction of the trifluoromethoxy group onto a suitable precursor or the construction of the acetic acid side chain on a pre-functionalized aromatic ring. While a specific, detailed protocol for this compound is not extensively documented in the provided search results, the following general methodologies for analogous fluorinated phenylacetic acids can be adapted.

General Synthetic Approach

A common strategy for the synthesis of substituted phenylacetic acids involves the conversion of a corresponding benzyl halide or cyanide. For instance, the hydrolysis of a benzyl cyanide derivative is a well-established method.

Example of a General Synthetic Pathway (adapted from analogous syntheses):

-

Trifluoromethoxylation of a Precursor: A suitable starting material, such as 2-hydroxyphenylacetic acid ester, can be subjected to trifluoromethoxylation. However, this can be a challenging transformation. A more common approach is to start with a commercially available trifluoromethoxylated benzene derivative.

-

Side Chain Introduction: Starting from 2-(trifluoromethoxy)bromobenzene, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, with a suitable two-carbon building block can be employed to introduce the acetic acid moiety.

-

Hydrolysis: If the side chain is introduced as an ester or nitrile, a final hydrolysis step is required to yield the carboxylic acid.

A plausible synthetic route starting from 1-bromo-2-(trifluoromethoxy)benzene is outlined below. This represents a logical synthetic strategy based on established organic chemistry principles.

Biological Activity and Mechanism of Action

The primary anticipated biological activity of this compound derivatives is anti-inflammatory action, likely mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Cyclooxygenase (COX) Inhibition

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are central to the inflammatory response. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 over COX-1 is a key objective in the development of safer NSAIDs with reduced gastrointestinal side effects. The trifluoromethoxy group, due to its steric and electronic properties, may influence the binding affinity and selectivity of these compounds for the COX isoenzymes.

Inhibition of Nitric Oxide Production

In inflammatory conditions, inducible nitric oxide synthase (iNOS) is expressed in macrophages and other cell types, leading to the production of large amounts of nitric oxide (NO). While NO has important physiological roles, excessive production contributes to inflammation and tissue damage. Therefore, the inhibition of NO production is another important indicator of anti-inflammatory activity.

Signaling Pathways in Inflammation

The expression of pro-inflammatory mediators like COX-2 and iNOS is regulated by complex signaling pathways. Two of the most critical pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. Many anti-inflammatory compounds exert their effects by modulating these signaling cascades. While the specific effects of this compound derivatives on these pathways are not yet elucidated, it is a key area for future investigation.

Quantitative Data on Analogous Compounds

Disclaimer: The following data is for structurally related analogs and not for this compound derivatives themselves. Experimental validation is required to determine the actual activity of the compounds of interest.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activities of Phenylacetic Acid Analogs

| Compound/Analog Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound(s) |

| Phenylacetic acids with N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore | - | Potent Inhibition Observed | - | 2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)phenylacetic acid |

| Polychlorinated (phenoxyphenyl)acetic acids | - | - | - | [2-(2,3,5,6-tetrachlorophenoxy) phenyl]acetic acid (40x more potent than fenclofenac) |

| Fenclofenac | - | - | - | [2-(2,4-dichlorophenoxy)phenyl]acetic acid |

| Diclofenac | - | - | - | Standard NSAID |

| Trifluoromethyl thioxanthone analogues | 10.1 ± 1.3 nM (Compound 4) | 6.5 to 27.4 nM | 1.6 (Compound 4) | - |

Table 2: Inhibition of Nitric Oxide (NO) Production by Phenylacetic Acid Analogs and Other Anti-inflammatory Compounds

| Compound/Analog Class | Cell Line | IC50 (µM) | Reference Compound(s) |

| Norsesterterpene peroxides | RAW 264.7 | 7.4 - >50 | Epimuqubilin A, Sigmosceptrellin A |

| 7-Oxodehydroabietic acid with 1,2,3-triazole | BV2 | 8.00 - 14.72 | - |

| Diarylpentanoid derivatives | RAW 264.7 | 4.9 - 14.7 | Curcumin |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.

Synthesis Protocol: General Method for Amide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from a carboxylic acid, which can be applied to this compound.

-

Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator such as 1-hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture at room temperature for 30 minutes.

-

Amide Formation: To the activated carboxylic acid solution, add the desired amine (1 equivalent) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).

-

Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol is a generalized procedure for a fluorometric COX inhibitor screening assay.

-

Reagent Preparation:

-

Prepare a 10X solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations with COX Assay Buffer.

-

Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.

-

Prepare the Arachidonic Acid (substrate) solution.

-

-

Assay Procedure:

-

In a 96-well white opaque plate, add the following to each well:

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Test compound or reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

-

COX-1 or COX-2 enzyme.

-

-

Incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding the Arachidonic Acid solution to each well.

-

-

Measurement:

-

Immediately measure the fluorescence kinetically for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a suitable dose-response curve.

-

LPS-Induced Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol outlines the measurement of nitric oxide production in a macrophage cell line.

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

-

Cell Plating:

-

Seed the RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (cells with LPS and solvent) and a negative control (cells without LPS).

-

-

Nitrite Measurement (Griess Assay):

-

After the incubation period, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in each sample from the standard curve.

-

Determine the percentage of inhibition of NO production for each concentration of the test compound.

-

Calculate the IC50 value.

-

A parallel MTT assay should be performed to assess the cytotoxicity of the compounds and ensure that the observed inhibition of NO production is not due to cell death.

-

Visualization of Key Pathways and Workflows

General Inflammatory Signaling Pathway

The following diagram illustrates the general NF-κB and MAPK signaling pathways leading to the production of inflammatory mediators.

Caption: General overview of LPS-induced NF-κB and MAPK signaling pathways.

Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram outlines a typical workflow for the in vitro screening of novel compounds for anti-inflammatory activity.

Caption: Workflow for in vitro anti-inflammatory screening.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds for the development of novel anti-inflammatory agents. The incorporation of the trifluoromethoxy group is a rational design strategy to enhance the drug-like properties of the phenylacetic acid scaffold. While direct experimental data on these specific compounds is currently sparse, this guide provides a comprehensive framework for their synthesis and biological evaluation based on established methodologies and data from closely related analogs.

Future research should focus on:

-

The synthesis and characterization of a library of this compound derivatives to establish a clear structure-activity relationship.

-

In-depth investigation of their inhibitory activity against COX-1 and COX-2 to determine their potency and selectivity.

-

Evaluation of their effects on nitric oxide production and the expression of pro-inflammatory cytokines.

-

Elucidation of their precise mechanism of action, including their effects on the NF-κB and MAPK signaling pathways.

-

In vivo studies to assess their anti-inflammatory efficacy and pharmacokinetic profiles in relevant animal models.

By systematically addressing these research questions, the full therapeutic potential of this compound derivatives can be explored, potentially leading to the discovery of new and improved treatments for inflammatory diseases.

An In-depth Technical Guide on the Solubility Profile of 2-(Trifluoromethoxy)phenylacetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)phenylacetic acid (CAS No. 220239-67-8) is a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug development. Its physicochemical properties, particularly its solubility in organic solvents, are crucial for its synthesis, purification, formulation, and biological screening. The trifluoromethoxy group significantly influences the molecule's lipophilicity, electronic properties, and metabolic stability, thereby affecting its solubility characteristics. This guide provides a comprehensive overview of the available information on the solubility of this compound and details the experimental protocols for its determination.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 220239-67-8 | [1][2][3] |

| Molecular Formula | C₉H₇F₃O₃ | [1][4] |

| Molecular Weight | 220.15 g/mol | [1][4] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 54-56 °C | [4] |

| Boiling Point (Predicted) | 247.9 ± 35.0 °C | [2] |

| Density (Predicted) | 1.399 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.02 ± 0.10 | [2] |

Data Presentation: Solubility Profile

Currently, there is a notable lack of publicly available quantitative data on the solubility of this compound in common organic solvents. While it is generally described as being soluble in organic solvents, specific measurements are not documented in readily accessible literature.[5] The following table is provided as a template for researchers to systematically record experimentally determined solubility data.

Table 1: Quantitative Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method | Notes |

| Methanol | |||||

| Ethanol | |||||

| Isopropanol | |||||

| Acetone | |||||

| Ethyl Acetate | |||||

| Dichloromethane | |||||

| Chloroform | |||||

| Tetrahydrofuran (THF) | |||||

| Acetonitrile | |||||

| Toluene | |||||

| Heptane | |||||

| User-defined solvent |

Experimental Protocols

The following are detailed methodologies for determining the solubility of this compound in organic solvents. These protocols are based on standard laboratory practices for solubility determination of organic compounds.

Gravimetric Method (Isothermal Equilibrium)

This method involves saturating a solvent with the solute at a constant temperature, followed by the quantification of the dissolved solute by mass.

Materials:

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Evaporating dish or pre-weighed vials

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Filtration: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and filter it through a syringe filter into a pre-weighed container. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Quantification: Once the solvent is completely removed, weigh the container with the dried solute. The mass of the dissolved solute can be calculated by subtracting the initial weight of the empty container.

-

Calculation: Calculate the solubility in g/L or mol/L using the mass of the dissolved solute and the volume of the aliquot taken.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for more rapid and high-throughput solubility screening. It relies on the creation of a calibration curve to determine the concentration of the solute in a saturated solution.

Materials:

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase solvents

-

This compound

-

Selected organic solvents

-

Volumetric flasks and pipettes

-

Autosampler vials

Procedure:

-

Calibration Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

-

Saturated Solution Preparation: Prepare saturated solutions as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation for HPLC: After equilibration and settling, carefully withdraw an aliquot of the supernatant, filter it, and dilute it with a known volume of the mobile phase to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area corresponding to this compound.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

-

Solubility Calculation: Calculate the original concentration of the saturated solution by taking the dilution factor into account.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for determining the solubility of this compound.

References

Spectroscopic and Analytical Profile of 2-(Trifluoromethoxy)phenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and analytical data for 2-(Trifluoromethoxy)phenylacetic acid (CAS Number: 220239-67-8). Due to the limited availability of published spectra for this specific compound, this document outlines the anticipated data based on the analysis of its structural features and provides detailed, generalized experimental protocols for obtaining such data. This guide is intended to support researchers in the characterization and quality control of this compound.

Compound Information

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 220239-67-8 |

| Molecular Formula | C₉H₇F₃O₃ |

| Molecular Weight | 220.15 g/mol |

| Melting Point | 54-56 °C |

| Appearance | White to off-white solid |

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its functional groups and aromatic system.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ or DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~11-13 | Singlet (broad) | 1H | -COOH |

| ~7.2-7.5 | Multiplet | 4H | Aromatic protons |

| ~3.7 | Singlet | 2H | -CH₂- |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ or DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (ppm) | Assignment |

| ~170-175 | -COOH |

| ~145-150 | C-OCF₃ (Aromatic) |

| ~120-135 | Aromatic carbons |

| ~120.4 (quartet, J ≈ 257 Hz) | -OCF₃ |

| ~40 | -CH₂- |

IR (Infrared) Spectroscopy

Sample Preparation: KBr pellet or ATR

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 1700-1725 | Strong | C=O stretch (Carboxylic acid dimer) |

| 1250-1290 | Strong | C-F stretch (Trifluoromethoxy) |

| 1150-1210 | Strong | C-O stretch (Aryl ether) |

| 750-770 and ~700 | Strong | C-H bend (ortho-disubstituted benzene) |

MS (Mass Spectrometry)

Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI)

| m/z (Mass-to-charge ratio) | Interpretation |

| 220.03 | [M]⁺ (Molecular ion for C₉H₇F₃O₃) |

| 175.04 | [M - COOH]⁺ |

| 147.04 | [M - CH₂COOH]⁺ |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra of an aromatic carboxylic acid is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a 90° pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard.

-

Integrate the peaks in the ¹H spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is suitable.

ATR Method:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Clean the crystal thoroughly after the measurement.

KBr Pellet Method:

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

A general procedure for analyzing a phenylacetic acid derivative using LC-MS with Electrospray Ionization (ESI) is as follows:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Liquid Chromatography (LC) Conditions (Optional, for sample introduction and purification):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote ionization.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: ESI in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often effective.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas (Nitrogen) Flow and Temperature: Optimize for desolvation (e.g., 8-12 L/min at 300-350 °C).

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻).

-

Analyze the fragmentation pattern to confirm the structure.

-

Visualizations of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for NMR spectroscopy.

Caption: General workflow for FTIR spectroscopy (ATR method).

Caption: General workflow for Mass Spectrometry (LC-MS method).

An In-depth Technical Guide on the Mechanism of Action of Trifluoromethoxy-Substituted Phenylacetic Acids

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Dual Inhibition of Inflammatory Pathways

Trifluoromethoxy-substituted phenylacetic acids represent a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. The incorporation of the trifluoromethoxy (-OCF₃) group into the phenylacetic acid scaffold can enhance the lipophilicity and metabolic stability of these compounds, potentially leading to improved potency and pharmacokinetic profiles.[1] Their mechanism of action is centered on the reduction of prostaglandin biosynthesis, key mediators of inflammation, pain, and fever.

A primary mode of action is the direct inhibition of the two main isoforms of the cyclooxygenase enzyme, COX-1 and COX-2.[2][3] By blocking the active site of these enzymes, trifluoromethoxy-substituted phenylacetic acids prevent the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.[2][4]

Furthermore, evidence suggests a secondary mechanism of action involving the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. Certain related trifluoromethyl compounds have been shown to inhibit the activation of NF-κB, a critical transcription factor for the expression of pro-inflammatory genes, including COX-2. This dual action—direct enzyme inhibition and downregulation of enzyme expression—provides a comprehensive approach to controlling the inflammatory response.

Quantitative Data on Enzyme Inhibition

While specific IC50 values for trifluoromethoxy-substituted phenylacetic acids are not extensively reported in publicly available literature, the data for structurally related compounds and other NSAIDs provide a valuable comparative context for their potential inhibitory activity against COX-1 and COX-2.

| Compound Class/Name | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Diaryl-1,3-thiazolidine-4-ones | |||

| Compound[5] | COX-2 | 0.06 | 405 |

| Phenoxy Acetic Acid Derivatives | |||

| Compound 5f | COX-2 | 0.06 - 0.09 | 111.53 - 133.34 |

| Compound 7b | COX-2 | 0.06 - 0.09 | - |

| Indomethacin | COX-1 | 0.063 | ~7.6 |

| COX-2 | 0.48 | ||

| Diclofenac | COX-1 | 0.611 | ~1 |

| COX-2 | 0.63 | ||

| Meloxicam | COX-1 | 36.6 | 0.12 |

| COX-2 | 4.7 | ||

| Aspirin | COX-1 | 3.57 | ~0.12 |

| COX-2 | 29.3 | ||

| Celecoxib (Reference) | COX-2 | 0.05 | 298.6 |

Note: The data presented are for structurally related compounds and established NSAIDs to provide a comparative framework. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher selectivity index indicates greater selectivity for COX-2. Data is compiled from multiple sources.[2][6]

Signaling Pathway Diagrams

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Caption: Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of test compounds on COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

L-epinephrine (cofactor)

-

Arachidonic acid (substrate)

-

Test compound (Trifluoromethoxy-substituted phenylacetic acid) dissolved in a suitable solvent (e.g., DMSO)

-

Reference inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, heme, and L-epinephrine.

-

Add a solution of the test compound at various concentrations to the wells. Include wells for a vehicle control (solvent only) and a reference inhibitor.

-

Add the purified COX-1 or COX-2 enzyme to the wells and pre-incubate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

-

Terminate the reaction.

-

Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an Enzyme Immunoassay (EIA) kit or LC-MS/MS.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Western Blot Analysis for COX-2 Protein Expression

This protocol is used to assess the effect of the test compound on the expression levels of COX-2 protein in cells.

Materials:

-

Cell line capable of expressing COX-2 (e.g., RAW 264.7 macrophages, HEK293 cells)

-

Cell culture medium and supplements

-

Inducing agent (e.g., Lipopolysaccharide - LPS)

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for COX-2

-

Primary antibody for a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture cells to an appropriate confluency.

-

Pre-treat the cells with various concentrations of the test compound for a specified duration.

-

Induce COX-2 expression by treating the cells with an inducing agent like LPS. Include control groups (untreated, LPS only).

-

After the incubation period, harvest the cells and lyse them to extract total protein.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against COX-2, followed by incubation with the primary antibody for the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the COX-2 signal to the loading control signal to determine the relative change in COX-2 expression.

NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor.

Materials:

-

A cell line stably or transiently transfected with a luciferase reporter plasmid containing NF-κB response elements (e.g., HEK293-NF-κB-luc).

-

Cell culture medium and supplements.

-

Test compound.

-

An NF-κB activator (e.g., Tumor Necrosis Factor-alpha - TNF-α).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound.

-

Stimulate the cells with an NF-κB activator like TNF-α. Include appropriate controls (unstimulated, stimulated with activator only).

-

Incubate for a period sufficient to allow for luciferase gene expression (e.g., 6-24 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Calculate the inhibition of NF-κB activity by comparing the luminescence in compound-treated, stimulated cells to that in cells stimulated with the activator alone.

-

Determine the IC50 value for the inhibition of NF-κB activation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Commercial Suppliers and Technical Data for 2-(Trifluoromethoxy)phenylacetic Acid

For researchers, scientists, and drug development professionals seeking to source 2-(Trifluoromethoxy)phenylacetic acid (CAS Number: 220239-67-8), this guide provides a summary of known commercial suppliers and available technical data. This compound is a specialized chemical, and detailed public information regarding its use in experimental protocols and established signaling pathways is limited.

Commercial Availability

Several chemical suppliers list this compound in their catalogs. These companies are primary sources for procurement of this compound for research and development purposes.

Identified Commercial Suppliers:

-

Matrix Scientific[1]

-

Santa Cruz Biotechnology, Inc.[2]

-

R&D Chemicals[3]

-

Angene International Limited[4]

-

LookChem[5]

Physicochemical and Safety Data

The technical data for this compound is not extensively detailed in publicly accessible documents. However, key identifiers and some physical properties have been reported by suppliers.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 220239-67-8 | [1][2][3][4][6][7] |

| Molecular Formula | C9H7F3O3 | [1][3] |

| Molecular Weight | 220.15 g/mol | [1] |

| Melting Point | 54-56°C | [1] |

Hazard Identification and Safety Precautions

A safety data sheet (SDS) for this compound indicates the following hazard statements:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, are recommended when handling this compound.

Experimental Protocols and Biological Activity

A comprehensive search of scientific literature and supplier documentation did not yield detailed, validated experimental protocols specifically for the synthesis or application of this compound. While general procedures for the synthesis of related phenylacetic acid derivatives exist, these are not specific to the trifluoromethoxy-substituted compound and would require significant adaptation and validation.

Logical Workflow for General Phenylacetic Acid Synthesis

Below is a generalized workflow illustrating the conceptual steps that might be involved in the synthesis of a phenylacetic acid derivative, based on common organic chemistry principles. This is a hypothetical workflow and not a validated protocol for the specific compound of interest.

References

- 1. 220239-67-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. scbt.com [scbt.com]

- 3. rdchemicals.com [rdchemicals.com]

- 4. 2-(2-(Trifluoromethoxy)phenyl)acetic acid|CAS 220239-67-8|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 5. lookchem.com [lookchem.com]

- 6. parchem.com [parchem.com]

- 7. Benzeneacetic acid, 2-(trifluoromethoxy)- | CAS 220239-67-8 | Chemical-Suppliers [chemical-suppliers.eu]

Methodological & Application

Application Notes and Protocols for the Quantification of 2-(Trifluoromethoxy)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-(Trifluoromethoxy)phenylacetic acid in various matrices. The methodologies described are based on established analytical techniques for structurally similar compounds, including phenylacetic acid derivatives and other fluorinated acidic molecules. Given the limited availability of published methods specifically for this compound, these protocols serve as a comprehensive guide for method development and validation.

Overview of Analytical Techniques

The quantification of this compound can be effectively achieved using several analytical techniques. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible technique suitable for relatively clean sample matrices and when high sensitivity is not the primary requirement.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and thermally stable compounds. Derivatization is typically required for acidic compounds like this compound to improve volatility and chromatographic performance.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high sensitivity and selectivity, particularly for complex biological matrices such as plasma and urine.[1][2][3]

Quantitative Data Summary

The following table summarizes expected quantitative performance data for the described analytical methods. These values are indicative and should be established during in-house method validation.

| Analytical Method | Matrix | Expected Linearity Range (µg/mL) | Expected LOQ (µg/mL) | Expected Recovery (%) |

| HPLC-UV | Standard Solution | 0.1 - 100 | 0.1 | >95% |

| GC-MS | Water | 0.05 - 50 | 0.05 | 85 - 105% |